molecular formula C15H13BrN2O B14071464 6-Bromo-1-(4-methoxybenzyl)-1H-indazole

6-Bromo-1-(4-methoxybenzyl)-1H-indazole

Cat. No.: B14071464
M. Wt: 317.18 g/mol
InChI Key: QBWOYLOGZGLEAH-UHFFFAOYSA-N
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Description

6-Bromo-1-(4-methoxybenzyl)-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 6th position and a 4-methoxybenzyl group attached to the nitrogen atom of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(4-methoxybenzyl)-1H-indazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(4-methoxybenzyl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the substituents.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the 6th position, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-1-(4-methoxybenzyl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-(4-methoxybenzyl)-1H-indazole involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-(4-methoxybenzyl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the 4-methoxybenzyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

6-bromo-1-[(4-methoxyphenyl)methyl]indazole

InChI

InChI=1S/C15H13BrN2O/c1-19-14-6-2-11(3-7-14)10-18-15-8-13(16)5-4-12(15)9-17-18/h2-9H,10H2,1H3

InChI Key

QBWOYLOGZGLEAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C=N2

Origin of Product

United States

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